molecular formula C24H28N6 B2955664 N4-(3,5-dimethylphenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946296-12-4

N4-(3,5-dimethylphenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2955664
CAS No.: 946296-12-4
M. Wt: 400.53
InChI Key: CWKUQTYDIGWFFZ-UHFFFAOYSA-N
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Description

N4-(3,5-dimethylphenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative featuring substitutions at the N4 and N6 positions. The N4 group is a 3,5-dimethylphenyl moiety, while the N6 substituent is a branched aliphatic chain (3-methylbutyl). The core pyrazolo[3,4-d]pyrimidine scaffold is known for its bioactivity, particularly in kinase inhibition and anticancer applications. Its structural uniqueness lies in the combination of aromatic and aliphatic substituents, which may influence solubility, binding affinity, and thermal stability compared to analogues .

Properties

IUPAC Name

4-N-(3,5-dimethylphenyl)-6-N-(3-methylbutyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6/c1-16(2)10-11-25-24-28-22(27-19-13-17(3)12-18(4)14-19)21-15-26-30(23(21)29-24)20-8-6-5-7-9-20/h5-9,12-16H,10-11H2,1-4H3,(H2,25,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKUQTYDIGWFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NCCC(C)C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,5-dimethylphenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N4-(3,5-dimethylphenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkane derivatives .

Scientific Research Applications

N4-(3,5-dimethylphenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N4-(3,5-dimethylphenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name Substituents Position Yield (%) Melting Point (°C) Key Structural Features
N4-(4-Methylbenzyl)-N3-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine N4: 4-methylbenzyl; N3: phenyl 3,4-diamine 84 251–253 Aromatic N4 substituent; high crystallinity
N4-(4-Methoxybenzyl)-N3-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine N4: 4-methoxybenzyl; N3: phenyl 3,4-diamine 86 237–239 Electron-donating methoxy group; reduced melting point
N4-Phenethyl-N3-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine N4: phenethyl; N3: phenyl 3,4-diamine N/A N/A Flexible aliphatic-aromatic N4 chain
Target Compound N4: 3,5-dimethylphenyl; N6: 3-methylbutyl 4,6-diamine Not reported Not reported Dual aromatic/aliphatic substitution; steric bulk at N4

Key Observations:

Substitution Position: The target compound is a 4,6-diamine, whereas the analogues are 3,4-diamines.

Substituent Effects :

  • Aromatic vs. Aliphatic Groups : The target’s N6 3-methylbutyl group introduces aliphatic flexibility, which may enhance lipid solubility compared to the rigid aromatic N4 substituents in the analogues.
  • Steric Hindrance : The 3,5-dimethylphenyl group at N4 creates steric bulk, possibly reducing reactivity at the pyrimidine core compared to smaller substituents like 4-methylbenzyl .

Thermal Stability :

  • Analogues with aromatic N4 substituents (e.g., 4-methylbenzyl) exhibit higher melting points (251–253°C) than those with methoxy groups (237–239°C). The target’s aliphatic N6 group may further lower its melting point, though experimental data are lacking .

Synthetic Yields :

  • Yields for the analogues range from 84–86%, suggesting efficient microwave-assisted synthesis for 3,4-diamine derivatives. The absence of data for the target compound precludes direct comparison, but its 4,6-diamine structure may require modified synthetic routes .

Research Findings and Limitations

  • Structural Insights : The combination of 3,5-dimethylphenyl (aromatic) and 3-methylbutyl (aliphatic) groups in the target compound may balance hydrophobicity and solubility, a critical factor in drug design.
  • Data Gaps: No NMR, elemental analysis, or biological data are available for the target compound in the provided evidence. Comparative conclusions are thus speculative, relying on trends from structurally related molecules.
  • Future Directions : Experimental studies on the target compound should prioritize synthesizing it under controlled conditions (e.g., microwave-assisted methods) and characterizing its physicochemical and biological properties .

Biological Activity

N4-(3,5-dimethylphenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly as a kinase inhibitor. The structural features of this compound suggest possible interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure

The compound can be represented by the following chemical structure:

N4 3 5 dimethylphenyl N6 3 methylbutyl 1 phenyl 1H pyrazolo 3 4 d pyrimidine 4 6 diamine\text{N4 3 5 dimethylphenyl N6 3 methylbutyl 1 phenyl 1H pyrazolo 3 4 d pyrimidine 4 6 diamine}

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can act as inhibitors of several kinases involved in cancer progression and other diseases. These compounds typically interact with the ATP-binding site of kinases due to their structural similarity to ATP.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity. For example:

  • Inhibition of Casein Kinase 1 (CK1) : Compounds related to N4-(3,5-dimethylphenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine have been shown to inhibit CK1, which is implicated in various cancers and central nervous system disorders. One study reported an IC50 value of 78 nM for a related compound against CK1 .
  • Epidermal Growth Factor Receptor (EGFR) Inhibition : Another study highlighted the synthesis of pyrazolo[3,4-d]pyrimidine derivatives designed to inhibit EGFR. One derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 Value (µM)Reference
CK1 InhibitionCasein Kinase 10.078
EGFR InhibitionWild-type EGFR0.016
EGFR InhibitionMutant EGFR (T790M)0.236

Case Study 1: CK1 Inhibitors

A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and screened for CK1 inhibition. The study identified a lead compound that demonstrated potent inhibitory activity with promising selectivity profiles.

Case Study 2: EGFR Inhibitors

In vitro studies on synthesized derivatives showed significant anti-proliferative effects on various cancer cell lines (A549 and HCT-116). The most potent compound induced apoptosis and cell cycle arrest in these cells.

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